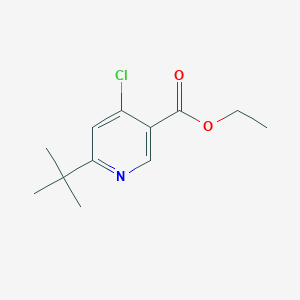

Ethyl 6-(tert-butyl)-4-chloronicotinate

Overview

Description

Ethyl 6-(tert-butyl)-4-chloronicotinate, also known as EBCN, is an organic compound that has been widely used in the scientific research field. It is a derivative of niacin (vitamin B3) and belongs to the class of compounds known as nicotinates. EBCN is a versatile compound that has been used in a variety of different scientific applications, including organic synthesis, chemical biology, and biochemistry.

Scientific Research Applications

Comprehensive Analysis of Ethyl 6-(tert-butyl)-4-chloronicotinate Applications

Ethyl 6-(tert-butyl)-4-chloronicotinate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields.

Environmental Science: Groundwater Biodegradation

Ethyl 6-(tert-butyl)-4-chloronicotinate: may play a role in the biodegradation processes in groundwater. Similar to its related compound ethyl tert-butyl ether (ETBE), it could potentially be involved in the anaerobic biodegradation pathways of groundwater contaminants . Research into the biodegradation of ETBE has shown that stable isotope analysis can be a powerful tool to track such processes . This suggests that Ethyl 6-(tert-butyl)-4-chloronicotinate could also be studied using similar methods to understand its environmental fate and impact.

Organic Synthesis: Indole Derivative Formation

In organic chemistry, Ethyl 6-(tert-butyl)-4-chloronicotinate could be utilized in the synthesis of indole derivatives, which are prevalent in various alkaloids and have significant biological activities . The compound’s structure could be modified to create novel indole-based frameworks, potentially leading to new drug discoveries or advancements in synthetic methodologies.

Medicinal Chemistry: Drug Development

The tert-butyl group in Ethyl 6-(tert-butyl)-4-chloronicotinate can increase the lipophilicity of molecules, which is crucial for drug absorption and cell membrane permeability . This property can be exploited in the development of new medications, particularly those targeting diseases where cell wall penetration is necessary.

Analytical Chemistry: Stable Isotope Analysis

Ethyl 6-(tert-butyl)-4-chloronicotinate: could be used as a subject in stable isotope analysis to study enzymatic reactions and biodegradation under anoxic conditions . Its isotopic fractionation could provide insights into the mechanisms of microbial degradation and environmental transformations.

Biochemistry: Metabolic Pathway Exploration

The compound’s resistance to enzymatic attack, similar to ETBE, makes it an interesting candidate for exploring metabolic pathways in microorganisms . Understanding how bacteria metabolize such compounds can lead to discoveries in energy production and bioremediation techniques.

Regulatory Science: Substance Monitoring

As a compound structurally related to ETBE, Ethyl 6-(tert-butyl)-4-chloronicotinate might be subject to regulatory monitoring due to its potential environmental impact. It could be included in lists of substances for which usage, distribution, and environmental presence need to be tracked and controlled .

Mechanism of Action

Target of Action

The compound “Ethyl 6-(tert-butyl)-4-chloronicotinate” is a type of ester, which are often used in drug molecules due to their ability to modify the drug’s solubility, absorption, and distribution properties . .

Mode of Action

As an ester, this compound could potentially be metabolized in the body through ester hydrolysis, a common biochemical reaction where an ester is split into an alcohol and a carboxylic acid . This could potentially modify the compound’s activity and interaction with its targets.

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Ester compounds are often well-absorbed due to their lipophilic nature, and they are typically metabolized via ester hydrolysis, as mentioned above .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the rate of ester hydrolysis can be influenced by the pH of the environment, with the reaction generally occurring faster in more acidic or basic conditions .

properties

IUPAC Name |

ethyl 6-tert-butyl-4-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINCANJVFNERAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)

![3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458677.png)

![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)